N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide
Description
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide is a benzamide derivative featuring a sulfolane (1,1-dioxothiolan) ring attached via a methylene bridge to the benzamide nitrogen. The 2-phenoxy substituent on the benzamide core distinguishes it from related compounds. Benzamide derivatives are widely explored in medicinal chemistry for applications ranging from enzyme inhibition to antimicrobial activity .
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(19-12-14-10-11-24(21,22)13-14)16-8-4-5-9-17(16)23-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUPYNINMSOAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, typically using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methyl Linker: The methyl group is introduced through a nucleophilic substitution reaction, often using a methyl halide.
Formation of the Phenoxybenzamide Moiety: The phenoxybenzamide group is synthesized separately and then coupled with the tetrahydrothiophene-sulfone intermediate through an amide bond formation reaction, using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide or sulfoxide using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted phenoxybenzamide derivatives.
Scientific Research Applications
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Pharmacology: The compound is investigated for its effects on biological systems, including its potential as a drug candidate.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biology: The compound is used in studies to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group and phenoxybenzamide moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and analogs identified in the evidence:
Key Observations
Polarity and Solubility: The sulfolane moiety in the target compound and the Enamine derivative introduces higher polarity compared to non-sulfonated analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ). This could improve aqueous solubility, critical for bioavailability.
Comparatively, para-substituted benzamides (e.g., compound22 ) might exhibit better planar interactions. Electron-withdrawing groups (e.g., -SO₂ in sulfolane, -CF₃ in ) could stabilize the amide bond or modulate electron density at the benzamide core, affecting reactivity or target affinity .
Heterocyclic Diversity :
- The sulfolane ring in the target and contrasts with benzothiazole () or pyrazolo-pyridine systems. These heterocycles may confer distinct binding profiles; for example, benzothiazoles are associated with kinase inhibition, while sulfolanes might interact with polar residues .
Research Implications and Limitations
Biological Activity
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiolane ring with a dioxo substituent and a phenoxybenzamide moiety. Its structure can be represented as follows:
This unique structure suggests potential interactions with biological targets, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many dioxolane derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives possess excellent activity against Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Compounds containing phenoxybenzamide are often explored for their anticancer properties due to their ability to inhibit specific enzymatic pathways involved in tumor growth.
Case Studies and Findings
-
Antibacterial Activity :
A study evaluated the antibacterial effects of various dioxolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar scaffold demonstrated significant antibacterial activity against S. aureus and E. faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .Compound Target Bacteria MIC (µg/mL) A Staphylococcus aureus 625 B Enterococcus faecalis 1250 C Pseudomonas aeruginosa 500 -
Antifungal Activity :
The antifungal efficacy of the compound was assessed against C. albicans. Results showed that most tested derivatives exhibited notable antifungal activity, suggesting potential therapeutic applications in treating fungal infections .Compound Target Fungus MIC (µg/mL) D Candida albicans 250 E Candida tropicalis 200
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-withdrawing groups or specific substitutions on the phenoxy ring can enhance its antimicrobial potency. For instance, the introduction of hydroxyl groups has been correlated with increased tyrosinase inhibition and enhanced antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
